molecular formula C10H19N3S B13256719 [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine

[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B13256719
M. Wt: 213.35 g/mol
InChI Key: WNCTYUYZUCISEY-UHFFFAOYSA-N
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Description

[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine typically involves the reaction of a thiazole derivative with a dimethylaminopropylamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: Thiazole derivative and dimethylaminopropylamine.

    Solvent: Ethanol or methanol.

    Reaction Conditions: Heating to a specific temperature to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of [3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug with a thiazole moiety.

    Abafungin: An antifungal drug featuring a thiazole ring.

Uniqueness

[3-(Dimethylamino)propyl][1-(1,3-thiazol-2-yl)ethyl]amine is unique due to its specific structure, which combines a thiazole ring with a dimethylaminopropyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H19N3S

Molecular Weight

213.35 g/mol

IUPAC Name

N',N'-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]propane-1,3-diamine

InChI

InChI=1S/C10H19N3S/c1-9(10-12-6-8-14-10)11-5-4-7-13(2)3/h6,8-9,11H,4-5,7H2,1-3H3

InChI Key

WNCTYUYZUCISEY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCCCN(C)C

Origin of Product

United States

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